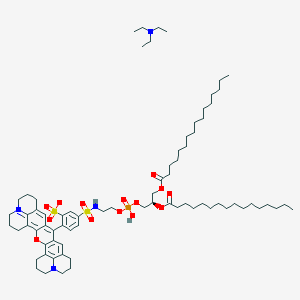![molecular formula C20H12N2 B1222753 Dibenzo[a,c]phenazine CAS No. 215-64-5](/img/structure/B1222753.png)
Dibenzo[a,c]phenazine
Descripción general
Descripción
Dibenzo[a,c]phenazine is a type of organic compound with the molecular formula C20H12N2 . It has been used in the development of thermally activated delayed fluorescence emitters for highly efficient orange OLEDs .
Synthesis Analysis
Dibenzo[a,c]phenazine-based compounds have been synthesized using various methods. For instance, one approach involved the use of a rigid planar dibenzo[a,c]phenazine unit as an acceptor, with 9,9-dimethylacridine (DMAC) and 10H-phenoxazine (PXZ) as donors substituted via 11- and 10-positions . Another method involved the synthesis of perfluoropropylated dibenzo[a,c]phenazine constitutional isomers .Molecular Structure Analysis
The molecular structure of Dibenzo[a,c]phenazine is characterized by a rigid planar unit . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Dibenzo[a,c]phenazine-based compounds have been involved in various chemical reactions. For example, they have been used in the formation of charge-transfer complexes . They have also been used in the synthesis of donor-acceptor type of molecules .Physical And Chemical Properties Analysis
Dibenzo[a,c]phenazine exhibits blue-green fluorescence with emission maxima ranging from 434 to 506 nm in various solvents and neat solid film . The HOMO and LUMO energy levels were found in the range of -6.38 to -6.82 eV and -3.67 to -3.75 eV respectively .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Dibenzo[a,c]phenazine-based compounds have been utilized as thermally activated delayed fluorescence (TADF) emitters in OLEDs. These emitters are crucial for achieving high photoluminescence quantum yield (PLQY) and fast reverse intersystem crossing (RISC) rates, which are essential for the next generation of highly efficient OLEDs . The rigid planar structure of dibenzo[a,c]phenazine serves as an excellent acceptor unit, contributing to small energy gaps and fast RISC rates, leading to high external quantum efficiencies in OLED applications.
Dentistry
In the field of dentistry, dibenzo[a,c]phenazine derivatives have been designed to be sensitive to visible light for use in highly efficient photoinitiation systems . These systems are used during the photoinitiation of the polymerization process in dental fillings. The modification of dibenzo[a,c]phenazine’s structure allows it to absorb radiation from dental lamps effectively, initiating the polymerization process at a rate comparable to commercial photoinitiators like camphorquinone.
Electroactive Materials
Dibenzo[a,c]phenazine and its derivatives are used as electroactive materials in various electronic devices. They are particularly valuable in organic field-effect transistors (OFETs), OLEDs, dye-sensitized solar cells, and photocatalysis . Their electroactive properties make them suitable for applications that require materials with high electrical conductivity and stability.
Environmental Monitoring
A novel dibenzo[a,c]phenazine-based fluorescent probe has been developed for the fast and selective detection of thiophenols in environmental water . This application is significant for environmental monitoring, as it allows for the detection of contaminants in various water sources, including seawater, tap water, and spring water, with high recovery rates.
Near-Infrared Fluorescent Biosensors
Dibenzo[a,c]phenazine compounds have been fine-tuned to function as near-infrared (NIR) fluorescent biosensors . These biosensors are particularly useful for detecting lipopolysaccharide (LPS) and have been designed to have turn-on fluorescence properties, which are enhanced by the presence of LPS. The length of the alkyl chain in these compounds influences their optical properties and singlet-oxygen quantum yield, making them versatile tools in biological sensing.
Photopolymerization
Photopolymerization is a process where monomers are linked into polymers under the influence of light. Dibenzo[a,c]phenazine derivatives act as photoinitiators in this process, particularly in the synthesis of polymeric materials. Their ability to decompose under UV-visible irradiation to form active centers that initiate the polymerization reaction makes them valuable in the production of polymeric materials .
Direcciones Futuras
Propiedades
IUPAC Name |
phenanthro[9,10-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPYJVQRBJJYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175833 | |
| Record name | Dibenzo(a,c)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[a,c]phenazine | |
CAS RN |
215-64-5 | |
| Record name | Dibenzo[a,c]phenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,c)phenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[a,c]phenazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(a,c)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(A,C)PHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA46H2Q0KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)


![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)


